molecular formula C12H19ClN2O3S B12804370 Methanesulfonanilide, 4'-(3-(dimethylamino)propionyl)-, hydrochloride CAS No. 60232-96-4

Methanesulfonanilide, 4'-(3-(dimethylamino)propionyl)-, hydrochloride

Cat. No.: B12804370
CAS No.: 60232-96-4
M. Wt: 306.81 g/mol
InChI Key: JEJKDHCSGDUOSU-UHFFFAOYSA-N
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Description

Methanesulfonanilide, 4’-(3-(dimethylamino)propionyl)-, hydrochloride is a chemical compound with the molecular formula C12H18N2O3S.ClH. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methanesulfonanilide group and a dimethylamino propionyl group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonanilide, 4’-(3-(dimethylamino)propionyl)-, hydrochloride typically involves the reaction of methanesulfonanilide with 3-(dimethylamino)propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity Methanesulfonanilide, 4’-(3-(dimethylamino)propionyl)-, hydrochloride .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonanilide, 4’-(3-(dimethylamino)propionyl)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Methanesulfonanilide, 4’-(3-(dimethylamino)propionyl)-, hydrochloride .

Scientific Research Applications

Methanesulfonanilide, 4’-(3-(dimethylamino)propionyl)-, hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanesulfonanilide, 4’-(3-(dimethylamino)propionyl)-, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methanesulfonanilide group can engage in covalent bonding with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonamide, N-(4-(3-(dimethylamino)-1-oxopropyl)phenyl)-, hydrochloride
  • 4’-(3-Dimethylaminopropionyl)methanesulfonanilide hydrochloride

Uniqueness

Methanesulfonanilide, 4’-(3-(dimethylamino)propionyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

CAS No.

60232-96-4

Molecular Formula

C12H19ClN2O3S

Molecular Weight

306.81 g/mol

IUPAC Name

N-[4-[3-(dimethylamino)propanoyl]phenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C12H18N2O3S.ClH/c1-14(2)9-8-12(15)10-4-6-11(7-5-10)13-18(3,16)17;/h4-7,13H,8-9H2,1-3H3;1H

InChI Key

JEJKDHCSGDUOSU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl

Origin of Product

United States

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